3-氨基-4-(异戊氧基)苯甲酸

描述

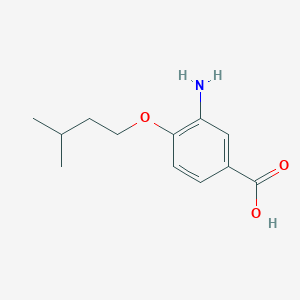

3-Amino-4-(isopentyloxy)benzoic acid is a useful research compound. Its molecular formula is C12H17NO3 and its molecular weight is 223.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-4-(isopentyloxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(isopentyloxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

热致型聚苯并噁唑的合成

3-氨基-4-(异戊氧基)苯甲酸用于合成热致型聚苯并噁唑 (PBO),这是一种高性能聚合物,以其优异的热稳定性和机械强度而闻名 。这些 PBO 通过与脂肪族二胺的缩聚反应合成,生成具有高分子量和超高耐热性的材料,优于传统生物基聚合物,如聚酰胺或聚乳酸。

液晶聚合物的开发

该化合物用作开发液晶聚合物的单体,这些聚合物表现出允许它们在熔融状态下纺成纤维的行为 。这些纤维表现出优异的杨氏模量和机械强度,使其适合纺织品和材料科学领域的先进应用。

生物基聚合物研究

在生物基聚合物研究领域,3-氨基-4-(异戊氧基)苯甲酸由于其刚性的芳香结构和多功能性而成为宝贵的资源 。它被用作各种聚合物材料的生物基单体,有助于开发可持续的高性能塑料。

化学合成

这种化合物参与了各个领域的化学合成过程,包括生命科学、材料科学和分析化学 。由于其反应性氨基,它在合成中的作用至关重要,该氨基可用于创建复杂的分子。

色谱法

在色谱法中,3-氨基-4-(异戊氧基)苯甲酸可用作分析复杂混合物的标准品或衍生物 。其独特的结构允许与其他化合物进行选择性相互作用,有助于分离和鉴定它们。

材料科学应用

该化合物的性质使其适合于创建具有特定特性的材料,例如增强的耐久性或对环境因素的抵抗力 。它在合成需要平衡柔韧性和刚性的材料方面特别有用。

分析化学

作为一种分析试剂,3-氨基-4-(异戊氧基)苯甲酸用于各种分析和诊断测试 。它与其他化学物质的反应性使其成为检测和定量物质的通用工具。

作用机制

Target of Action

The compound “3-Amino-4-(isopentyloxy)benzoic acid” is a derivative of benzoic acid, which is often used in food preservatives and cosmetics. Benzoic acid and its derivatives generally target microbial cells, inhibiting their growth and reproduction .

Biochemical Pathways

Without specific studies on “3-Amino-4-(isopentyloxy)benzoic acid”, it’s hard to determine the exact biochemical pathways it affects. Benzoic acid derivatives are often involved in pathways related to microbial metabolism .

Pharmacokinetics

Benzoic acid is usually rapidly absorbed and metabolized in the liver, then excreted in the urine .

Result of Action

Without specific information, it’s difficult to say what the molecular and cellular effects of “3-Amino-4-(isopentyloxy)benzoic acid” would be. Benzoic acid derivatives often result in the inhibition of microbial growth .

Action Environment

The action of “3-Amino-4-(isopentyloxy)benzoic acid” could be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. For example, benzoic acid is more effective in acidic environments .

生化分析

Biochemical Properties

The compound contains an amino group and a carboxylic acid group, which are common functional groups in biochemistry . These groups can participate in various biochemical reactions, such as the formation of amide bonds or ionization under physiological pH .

Cellular Effects

Similar compounds with amino and carboxylic acid groups can influence cellular processes by interacting with proteins, enzymes, and other biomolecules .

Molecular Mechanism

It can be hypothesized that the compound may interact with biomolecules through its amino and carboxylic acid groups, potentially influencing enzyme activity or gene expression .

Temporal Effects in Laboratory Settings

There is no available data on the temporal effects of 3-Amino-4-(isopentyloxy)benzoic acid in laboratory settings. The stability and degradation of the compound would be important factors to consider in any experimental design .

Dosage Effects in Animal Models

No studies have been conducted to evaluate the dosage effects of 3-Amino-4-(isopentyloxy)benzoic acid in animal models. Therefore, it is not possible to comment on any potential threshold effects or toxicities at high doses .

Metabolic Pathways

The compound could potentially be metabolized by enzymes that act on amino acids or carboxylic acids .

Transport and Distribution

The compound’s chemical structure suggests that it could potentially interact with transporters or binding proteins .

Subcellular Localization

Its chemical structure does not contain any obvious targeting signals or post-translational modifications that would direct it to specific cellular compartments .

生物活性

Overview

3-Amino-4-(isopentyloxy)benzoic acid is an organic compound with the molecular formula C12H17NO3 and a molecular weight of 223.27 g/mol. It is a derivative of benzoic acid, which is commonly used in food preservation and cosmetics. This compound's biological activity primarily arises from its structural features, including an amino group and an isopentyloxy group, which may influence its interactions with various biological targets.

The biological activity of 3-amino-4-(isopentyloxy)benzoic acid can be understood through its potential mechanisms of action:

Pharmacokinetics

Though detailed pharmacokinetic studies on 3-amino-4-(isopentyloxy)benzoic acid are lacking, it can be inferred from related compounds that it is likely rapidly absorbed and metabolized in the liver, subsequently excreted via urine.

Biological Activity Data

The following table summarizes the available data on the biological activity of 3-amino-4-(isopentyloxy)benzoic acid and related compounds:

Case Studies and Research Findings

Research on similar compounds provides insights into the potential applications and biological activities of 3-amino-4-(isopentyloxy)benzoic acid:

- Antimicrobial Studies : A study highlighted the antimicrobial properties of benzoic acid derivatives, showing significant inhibition against various bacterial strains. While specific data for 3-amino-4-(isopentyloxy)benzoic acid is not available, its structural similarity suggests comparable activity .

- Enzyme Binding Studies : Research indicates that compounds with amino groups can effectively bind to enzymes, potentially modulating their activity. This suggests that 3-amino-4-(isopentyloxy)benzoic acid could serve as a valuable tool in enzyme interaction studies.

- Therapeutic Potential : Although no direct studies have been conducted on this compound for therapeutic applications, its structural characteristics align with those found in compounds explored for anti-inflammatory or antimicrobial properties .

属性

IUPAC Name |

3-amino-4-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-8(2)5-6-16-11-4-3-9(12(14)15)7-10(11)13/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRXLOVISGRZSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。